3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
Preparation Methods
Reaction Conditions: The alkylation reaction occurs in dry acetone with anhydrous potassium carbonate at 50 °C.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its synthetic versatility and use it as a building block for more complex molecules.
Biology and Medicine: Investigated for anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory properties.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other coumarins, such as 7-hydroxy-4-methyl coumarin, 3-methoxy coumarin, and 4-methoxy coumarin, share structural features.
Uniqueness: The combination of the methoxybenzyl group and the oxazinone ring sets 3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart.
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H19NO4/c1-26-16-6-4-5-15(11-16)12-24-13-20-21(27-14-24)10-9-18-17-7-2-3-8-19(17)23(25)28-22(18)20/h2-11H,12-14H2,1H3 |
InChI Key |
FVCUVBHQRHLIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Origin of Product |
United States |
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